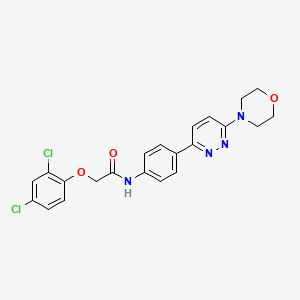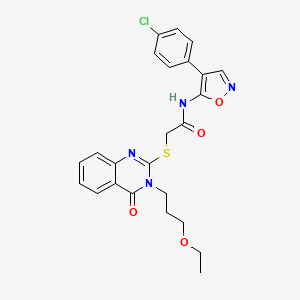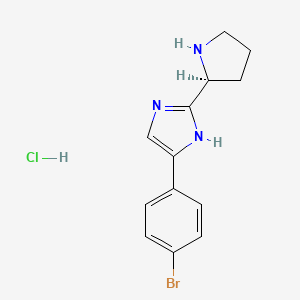![molecular formula C21H24FNO2 B2918002 1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[isobenzofuran-1,4'-piperidine] CAS No. 1396802-69-9](/img/structure/B2918002.png)
1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1’-(4-(2-fluoroethoxy)benzyl)-3H-spiro[isobenzofuran-1,4’-piperidine]” is a complex organic molecule. It is related to the class of compounds known as piperidines . Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, piperidine derivatives are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Affinity and Selectivity for Sigma Receptors
1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[isobenzofuran-1,4'-piperidine] and its derivatives have been extensively studied for their affinity and selectivity towards sigma receptors. These compounds are part of a broader class of sigma ligands related to Lu 28-179, which is known for its selective affinity towards the sigma-2 receptor subtype with subnanomolar range affinity. Research has focused on understanding the structural factors that influence sigma 1/sigma 2 affinity and selectivity. Notably, the N-substituent in these spirocompounds is crucial for both affinity and selectivity, with certain substituents leading to high affinity for sigma-2 sites and selectivity for sigma-2 over sigma-1. Modifications in the benzene ring of the spiro[isobenzofuran-1,4'-piperidine] system have shown to mainly affect affinity for sigma-1 sites, with specific substituents enhancing affinity for sigma-2 sites and significantly reducing affinity for sigma-1 sites (Moltzen, Perregaard, & Meier, 1995).
Potential Central Nervous System Agents
These compounds have also been synthesized with the intention of exploring their potential as central nervous system (CNS) agents. Early research aimed at synthesizing 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its analogues was inspired by their structural similarity to known antidepressants. These efforts were part of a broader exploration into compounds that might exhibit central nervous system activity, including antidepressant effects. The discovery of significant inhibition of tetrabenazine-induced ptosis by these compounds highlighted their potential CNS activity, prompting further investigation into their pharmacological properties (Bauer et al., 1976).
Histone Deacetylase Inhibitors
A series of spiro[chromane-2,4′-piperidine] derivatives, which share a structural framework with 1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[isobenzofuran-1,4'-piperidine], were prepared as novel histone deacetylase (HDAC) inhibitors. These compounds, evaluated for their ability to inhibit nuclear HDACs, exhibited promising antiproliferative activities and in vitro ADME profiles. Notably, certain derivatives demonstrated superior in vivo antitumor activity, showcasing the potential of this class of compounds in cancer therapy (Thaler et al., 2012).
Spirocyclic Piperidine Derivatives as σ1 Receptor Ligands
A specific focus has been on synthesizing spirocyclic piperidine derivatives, including 1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[isobenzofuran-1,4'-piperidine], as σ1 receptor ligands for positron emission tomography (PET) imaging. These derivatives, particularly compound 19, demonstrated high σ1 receptor affinity, excellent subtype selectivity, and promising pharmacokinetic properties for in vivo imaging. This research highlights the potential of these compounds in developing diagnostic tools and therapeutic agents targeting the σ1 receptor (Li et al., 2013).
Future Directions
Piperidine derivatives are a significant area of research in the pharmaceutical industry, with potential applications in various therapeutic areas . Future research may focus on developing new synthesis methods, exploring different chemical reactions, and investigating the biological activity of these compounds .
Mechanism of Action
Target of Action
CHEMBL2347001, also known as 1’-(4-(2-fluoroethoxy)benzyl)-3H-spiro[isobenzofuran-1,4’-piperidine], is a bioactive molecule with drug-like properties . The primary target of this compound is the sigma1 receptor in the rat brain, as indicated by the displacement of (+)-[3H]pentazocine from this receptor .
Mode of Action
The compound interacts with its target through a competitive binding assay
properties
IUPAC Name |
1'-[[4-(2-fluoroethoxy)phenyl]methyl]spiro[1H-2-benzofuran-3,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO2/c22-11-14-24-19-7-5-17(6-8-19)15-23-12-9-21(10-13-23)20-4-2-1-3-18(20)16-25-21/h1-8H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRJVIRIZGJWKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3CO2)CC4=CC=C(C=C4)OCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[isobenzofuran-1,4'-piperidine] | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl {[3-cyano-6-hydroxy-4-(2-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2917929.png)
![Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2917930.png)

![4-((1-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2917934.png)
![N-[(1-methyl-1h-pyrazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B2917936.png)

![[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2917938.png)
